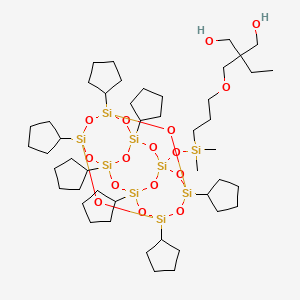

Diol-poss

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diol-poss: is a type of polyhedral oligomeric silsesquioxane (POSS) that contains diol functional groups. Polyhedral oligomeric silsesquioxanes are hybrid organic-inorganic compounds with a three-dimensional cage-like structure composed of silicon and oxygen atoms. The diol functional groups in this compound make it a versatile compound with unique properties, making it suitable for various applications in materials science, chemistry, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Diol-poss can be synthesized through various methods, including the hydrolysis and condensation of organosilicon precursors. One common method involves the reaction of heptaisobutyl-POSS with diol-containing compounds under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the hydrolysis and condensation processes .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions .

化学反应分析

Cross Metathesis (CM) Reactions

The cross metathesis of allyl-POSS derivatives with alkenes, such as tert-butyl acrylate or steroid-derived partners, has been extensively studied. Ruthenium-based catalysts like Hov-II and Nitro enable efficient CM at low catalyst loadings (0.5–2 mol%) under mild conditions. For example, allyl-POSS (1 ) reacts with tert-butyl acrylate (2 ) in dichloromethane (DCM) at room temperature, achieving yields of up to 93% .

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Ru]-12 | DCM | RT | 5 | 93 |

| [Ru]-14 | DCM | RT | 5 | 87 |

| Nitro (2 mol%) | DCM | 45 | 24 | 69 |

Mechanism : The CM reaction proceeds via a ruthenium-catalyzed pathway, forming a metal carbene intermediate that facilitates alkene cleavage and recombination .

Crosslinking Reactions

POSS derivatives with hydroxyl groups (e.g., trisilanol-POSS) act as crosslinkers in polymer networks. For example:

-

Polyurethane (PU) hybrids : Trisilanol-POSS reacts with isocyanates (e.g., HDI) and diols like PCL to form cross-linked networks, enhancing thermal stability and mechanical properties .

-

Dynamic mechanical behavior : Networks like P-CL2-net exhibit dual rubbery plateaus due to POSS crystallization and PCL domains .

Biosynthetic Pathways

Diols can be biosynthesized via oxidative hydroxylation of intermediates. For instance, 1,3-propanediol (1,3-PDO) is produced through enzyme cascades involving α-keto acid decarboxylase and aldehyde reductase. The reaction order (e.g., hydroxylation vs. deamination) significantly impacts efficiency .

Oxidative Cleavage of Diols

Vicinal diols undergo cleavage with NaIO₄, forming aldehydes/ketones. For 1,2-diols:

-

Primary diols : Oxidize to formaldehyde.

-

Secondary diols : Oxidize to ketones via cleavage of the C–C bond .

Stereoselective Functionalization

Enantioselective catalysts enable preferential modification of secondary hydroxyls in 1,2-diols. For example, kinetic resolution using chiral catalysts provides enantioenriched diols for polyketide synthesis .

Nanomedicine

POSS-diol hybrids are explored for drug delivery and targeting, leveraging the tunable reactivity of diols for conjugation with bioactive molecules .

Polymer Science

科学研究应用

Chemical Applications

Diol-POSS serves as a vital building block in the synthesis of advanced materials. Its applications include:

- Nanocomposites : Used for creating materials with enhanced mechanical properties.

- Hybrid Polymers : Acts as a modifier to improve the performance of traditional polymers.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Products Formed |

|---|---|

| Oxidation | Aldehydes, ketones, carboxylic acids |

| Reduction | Alcohols and other reduced forms |

| Substitution | Ethers and esters |

Biological Applications

In biological research, this compound is utilized for developing biocompatible materials. Key applications include:

- Drug Delivery Systems : Enhances the efficacy of drug transport mechanisms.

- Tissue Engineering : Provides scaffolds that support cell growth and tissue regeneration.

Case Study: Tissue Engineering

Research has shown that this compound-based scaffolds can significantly promote cell proliferation and enhance mechanical properties compared to traditional materials. For instance, Chen et al. demonstrated that octa-carboxyl POSS (OC-POSS) scaffolds improved healing in calvarial defects in animal models by promoting cell attachment and proliferation .

Medical Applications

This compound is explored for its potential in medical devices:

- Implants : Its biocompatibility makes it suitable for long-term implantation.

- Scaffolds for Tissue Regeneration : The compound's ability to form porous structures facilitates nutrient transport and cell growth.

Table 2: Medical Applications of this compound

| Application Type | Description |

|---|---|

| Implants | Biocompatible materials for long-term use |

| Scaffolds | Supports tissue regeneration |

| Drug Delivery | Enhances targeted delivery mechanisms |

Industrial Applications

This compound is used extensively in industrial settings due to its excellent mechanical and thermal properties:

- Coatings : Provides durable finishes with enhanced resistance to wear and chemicals.

- Adhesives and Sealants : Offers superior bonding strength and flexibility.

作用机制

The mechanism of action of diol-poss involves its ability to form strong covalent bonds with other molecules through its diol functional groups. These bonds enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved include the formation of cross-linked networks and the interaction with other functional groups in the polymer matrix .

相似化合物的比较

Octa(3-hydroxy-3-methylbutyldimethylsiloxy) POSS (OCTA-POSS): Similar to diol-poss but with different functional groups.

1,2-propane-dioliso-butyl POSS (PHI-POSS): Another variant with distinct properties.

Uniqueness of this compound: this compound stands out due to its unique combination of diol functional groups and the polyhedral oligomeric silsesquioxane structure. This combination provides enhanced mechanical properties, thermal stability, and chemical resistance compared to other POSS derivatives .

属性

CAS 编号 |

268747-51-9 |

|---|---|

分子式 |

C46H88O16Si9 |

分子量 |

1149.9 g/mol |

IUPAC 名称 |

2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |

InChI |

InChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3 |

InChI 键 |

FIEUMKYCIRTKJB-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

规范 SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。